
Tri-sprintec
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-sprintec, also known as this compound, is a useful research compound. Its molecular formula is C43H55NO5 and its molecular weight is 665.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Contraception
Mechanism of Action
Tri-Sprintec works by altering hormonal levels in the body to prevent ovulation. The introduction of synthetic hormones mimics pregnancy, thus inhibiting the natural menstrual cycle. This results in:
- Inhibition of Ovulation : Prevents the release of eggs from the ovaries.
- Alteration of Cervical Mucus : Increases the viscosity of cervical mucus, making it difficult for sperm to enter the uterus.
- Endometrial Changes : Alters the endometrium to reduce the likelihood of implantation if fertilization occurs.
Efficacy
The effectiveness of this compound as a contraceptive method is significant. According to clinical studies, typical use failure rates are comparable to other combination oral contraceptives, with a reported efficacy rate exceeding 99% when taken correctly.
Contraceptive Method | Typical Use Failure Rate (%) | Perfect Use Failure Rate (%) |
---|---|---|
This compound | 7 | <1 |
Other Combination Pills | 9 | <1 |
Treatment of Moderate Acne Vulgaris
This compound is also indicated for the treatment of moderate acne vulgaris in females aged 15 years and older who have not responded to topical anti-acne medications. The dual action of norgestimate and ethinyl estradiol helps in reducing acne severity through:
- Reduction in Free Testosterone : By increasing sex hormone binding globulin (SHBG), it lowers free testosterone levels, which can contribute to acne.
- Regulation of Hormonal Fluctuations : Helps stabilize hormonal changes that can lead to acne flare-ups.
Clinical Case Studies
A meta-analysis evaluated various studies on the effectiveness of oral contraceptives like this compound in treating acne. The findings indicated a significant reduction in acne lesions among users:
- Study A : In a cohort of 150 women treated with this compound for six months, 70% reported a marked improvement in their acne condition.
- Study B : Another study involving 200 participants showed that those on this compound experienced a 50% reduction in acne lesions compared to a control group using placebo.
Safety and Side Effects
While this compound is effective, it is essential to consider potential side effects and risks associated with its use:
- Common Side Effects : Nausea, breast tenderness, headaches, and mood changes.
- Serious Risks : There is an increased risk of thromboembolic events (blood clots) and potential links to breast cancer as indicated by some studies .
Comparative Safety Data
Risk Factor | This compound | Other Oral Contraceptives |
---|---|---|
Thromboembolic Events | Moderate | Varies |
Breast Cancer Risk | Slightly Increased | Varies |
化学反应分析
Norgestimate Metabolism
Norgestimate undergoes rapid first-pass metabolism in the gastrointestinal tract and liver, producing two active metabolites:
-
Norelgestromin (NGMN) : Primary metabolite with progestogenic activity.
-
Norgestrel (NG) : Secondary metabolite contributing to contraceptive efficacy .
Key metabolic reactions include:
-
Hydroxylation : Formation of hydroxylated derivatives.
-
Deacetylation : Conversion to 17-deacetyl norgestimate, a major serum metabolite .
-
Conjugation : Glucuronidation and sulfation for renal excretion .
Ethinyl Estradiol Metabolism
Ethinyl estradiol is metabolized via:
-
Hydroxylation : At positions C2, C4, or C16, forming catechol estrogens.
-
Conjugation : Glucuronidation and sulfation, primarily in the liver .
Pharmacokinetic Parameters
Data from steady-state studies of this compound®:
Analyte | Cmax (ng/mL) | tmax (h) | AUC0-24h (h·ng/mL) | t½ (h) |
---|---|---|---|---|
NGMN | 2.66 | 1.29 | 21.4 | 22.3 |
NG | 3.66 | 2.58 | 69.3 | 40.2 |
EE | 126 | 1.31 | 1090 | 15.9 |
Cmax = peak concentration; tmax = time to peak; AUC = area under the curve; t½ = half-life .
Inhibition and Induction of Cytochrome P450 Enzymes
-
Ethinyl estradiol inhibits CYP3A4, increasing plasma levels of:
-
Norgestimate metabolites induce UDP-glucuronosyltransferases (UGTs), reducing levels of:
Impact on Binding Proteins
-
Ethinyl estradiol increases sex hormone-binding globulin (SHBG) , reducing free testosterone (relevant for acne treatment) .
-
Norgestrel binds strongly to SHBG, limiting its bioavailability .
Chemical Stability
-
Storage : Stable under recommended conditions (room temperature, dry environment) .
-
Incompatibilities : Reacts with strong oxidizing agents , though specific hazardous reactions are undefined .
Reactive Functional Groups
-
Norgestimate : Contains acetyloxy and oxime groups prone to hydrolysis .
-
Ethinyl estradiol : Ethynyl group at C17 participates in metabolic hydroxylation .
Laboratory Interferences
This compound® alters results of:
-
Coagulation tests (↑ factors VII, VIII, X).
-
Lipid profiles (↑ triglycerides, LDL).
Hepatic Interactions
Concomitant use with HCV therapies (e.g., ombitasvir/paritaprevir/ritonavir) causes elevated ALT levels, necessitating avoidance .
常见问题
Basic Research Questions
Q. How should researchers design a robust clinical trial to evaluate Tri-Sprintec’s contraceptive efficacy while minimizing confounding variables?
Methodological Answer:
- Adopt a randomized, double-blind, placebo-controlled design with stratification for age, BMI, and hormonal baseline levels to control variability .
- Follow CONSORT guidelines for transparent reporting of participant flow, allocation, and adverse events .
- Include pharmacokinetic assessments (e.g., serum hormone levels) to correlate dosage compliance with efficacy outcomes .
Q. What frameworks are recommended for formulating research questions on this compound’s secondary effects, such as acne reduction?
Methodological Answer:
- Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: Does this compound (Intervention) reduce inflammatory acne lesions (Outcome) compared to placebo (Comparison) in women aged 18–35 (Population)? .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions with clinical significance and methodological rigor .
Q. How can researchers ensure ethical compliance when recruiting participants for longitudinal studies on this compound?
Methodological Answer:
- Obtain institutional review board (IRB) approval and document informed consent processes, emphasizing risks like thromboembolism .
- Provide plain-language summaries of results to participants post-study, as per TCPS2 guidelines, to uphold transparency .
Q. What statistical methods are appropriate for analyzing this compound’s impact on menstrual cycle regularity in observational studies?
Methodological Answer:
- Use mixed-effects models to account for intra-individual variability in cycle length .
- Apply Bonferroni correction for multiple comparisons (e.g., cycle changes, hormone levels) to reduce Type I errors .
Q. How should researchers address missing data in retrospective studies on this compound’s real-world adherence rates?
Methodological Answer:
- Implement multiple imputation techniques with sensitivity analyses to assess bias .
- Validate self-reported adherence data against pharmacy dispensing records for triangulation .
Advanced Research Questions
Q. How can contradictions in this compound’s metabolic effects (e.g., LDL/HDL variability) be resolved through secondary data analysis?
Methodological Answer:
- Conduct subgroup analyses stratified by genetic markers (e.g., CYP3A4 polymorphisms) to explain lipid profile discrepancies .
- Utilize Mendelian randomization to assess causality between progestogen exposure and lipid changes .
Q. What experimental designs are optimal for studying pharmacokinetic interactions between this compound and HCV therapies like ombitasvir/paritaprevir/ritonavir?
Methodological Answer:
- Design a crossover study measuring ethinyl estradiol AUC (Area Under Curve) before and after HCV regimen co-administration .
- Include hepatic enzyme activity assays (e.g., CYP3A4) to mechanistically explain interaction pathways .
Q. How can researchers reconcile conflicting findings on this compound’s efficacy in populations with polycystic ovary syndrome (PCOS)?
Methodological Answer:
- Perform meta-regression of existing trials, adjusting for PCOS diagnostic criteria heterogeneity (e.g., Rotterdam vs. NIH guidelines) .
- Prospectively collect androgen levels and ovarian morphology data to standardize outcome measures .
Q. What methodologies are critical for assessing this compound’s long-term endometrial safety in high-risk populations (e.g., smokers)?
Methodological Answer:
- Employ nested case-control designs within cohort studies to compare endometrial thickness trends .
- Integrate biomarker panels (e.g., VEGF, IGF-1) to detect subclinical pathological changes .
Q. How can machine learning enhance predictive modeling of this compound discontinuation due to side effects?
Methodological Answer:
属性
CAS 编号 |
79871-54-8 |
---|---|
分子式 |
C43H55NO5 |
分子量 |
665.9 g/mol |
IUPAC 名称 |
[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H31NO3.C20H24O2/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,14,18-21,26H,4,6-13H2,1,3H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/b24-17+;/t18-,19+,20+,21-,22-,23-;16-,17-,18+,19+,20+/m01/s1 |
InChI 键 |
GYMWQLRSSDFGEQ-ADRAWKNSSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
手性 SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
规范 SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
同义词 |
Cilest norgestimate - ethinyl estradiol norgestimate, ethinyl estradiol drug combination Ortho Tri-Cyclen Tri-Cyclen |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。